Cas no 186374-95-8 (N-(tert-Butoxycarbonyl)deacetylcolchicine)

Technical Introduction: N-(tert-Butoxycarbonyl)deacetylcolchicine is a chemically modified derivative of colchicine, featuring a tert-butoxycarbonyl (Boc) protecting group on the deacetylated amine functionality. This modification enhances the compound's stability and solubility, making it particularly useful in synthetic organic chemistry and medicinal research. The Boc group serves as a temporary protective moiety, allowing selective manipulation of other functional groups during multi-step synthesis. Its application is valuable in the development of colchicine-based analogs for pharmacological studies, including tubulin-binding investigations and anti-inflammatory or anticancer research. The compound's well-defined structure and reactivity profile facilitate precise chemical transformations, supporting its role as an intermediate in complex synthetic pathways.
N-(tert-Butoxycarbonyl)deacetylcolchicine structure
186374-95-8 structure
Product name:N-(tert-Butoxycarbonyl)deacetylcolchicine
CAS No:186374-95-8
MF:C25H31NO7
Molecular Weight:457.516147851944
CID:2084663
PubChem ID:11015939

N-(tert-Butoxycarbonyl)deacetylcolchicine 化学的及び物理的性質

名前と識別子

    • N-(tert-Butoxycarbonyl)deacetylcolchicine
    • N-(tert-Butoxycarbonyl)deacetylcolchicine
    • Tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate
    • インチ: 1S/C25H31NO7/c1-25(2,3)33-24(28)26-17-10-8-14-12-20(30-5)22(31-6)23(32-7)21(14)15-9-11-19(29-4)18(27)13-16(15)17/h9,11-13,17H,8,10H2,1-7H3,(H,26,28)/t17-/m0/s1
    • InChIKey: RAMUUTDCIDNGQY-KRWDZBQOSA-N
    • SMILES: O(C(C)(C)C)C(N[C@@H]1C2=CC(C(=CC=C2C2C(=C(C(=CC=2CC1)OC)OC)OC)OC)=O)=O

計算された属性

  • 精确分子量: 457.21005233g/mol
  • 同位素质量: 457.21005233g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 838
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.3
  • XLogP3: 2.4

N-(tert-Butoxycarbonyl)deacetylcolchicine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B692555-50mg
N-(tert-Butoxycarbonyl)deacetylcolchicine
186374-95-8
50mg
$ 173.00 2023-04-18
TRC
B692555-500mg
N-(tert-Butoxycarbonyl)deacetylcolchicine
186374-95-8
500mg
$ 1326.00 2023-04-18

N-(tert-Butoxycarbonyl)deacetylcolchicine 関連文献

N-(tert-Butoxycarbonyl)deacetylcolchicineに関する追加情報

N-(tert-Butoxycarbonyl)deacetylcolchicine: A Comprehensive Overview

N-(tert-Butoxycarbonyl)deacetylcolchicine, also known by its CAS registry number 186374-95-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of deacetylcolchicine, which itself is a naturally occurring alkaloid found in the plant Colchicum autumnale. The addition of the tert-butoxycarbonyl (Boc) group to deacetylcolchicine introduces unique chemical properties that have been extensively studied for their potential applications in drug development and chemical synthesis.

The structure of N-(tert-Butoxycarbonyl)deacetylcolchicine consists of a complex framework that includes a bicyclic system, which is characteristic of colchicine derivatives. The Boc group, a common protecting group in organic synthesis, plays a crucial role in stabilizing the molecule during various chemical reactions. Recent studies have highlighted the importance of this compound in understanding the relationship between molecular structure and biological activity, particularly in the context of anti-inflammatory and anti-cancer properties.

One of the most notable aspects of N-(tert-Butoxycarbonyl)deacetylcolchicine is its role as an intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to explore novel synthetic pathways that could lead to the development of new therapeutic agents. For instance, studies published in Journal of Medicinal Chemistry have demonstrated how this compound can be manipulated to enhance its bioavailability and efficacy when used as a lead compound in drug discovery.

In terms of pharmacological activity, N-(tert-Butoxycarbonyl)deacetylcolchicine has shown promising results in preclinical models. Experimental data indicate that this compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Furthermore, recent investigations into its anti-proliferative properties suggest that it may have potential as an anti-cancer agent, particularly in targeting cells with high metastatic potential.

The synthesis of N-(tert-Butoxycarbonyl)deacetylcolchicine involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and purity. Modern synthetic techniques, including microwave-assisted synthesis and catalytic methods, have been employed to streamline the production process. These advancements not only improve the efficiency of synthesis but also pave the way for large-scale production, which is essential for further clinical studies.

From an environmental perspective, researchers have also explored the biodegradability and ecological impact of N-(tert-Butoxycarbonyl)deacetylcolchicine. Studies conducted under simulated environmental conditions suggest that this compound undergoes rapid degradation under aerobic conditions, reducing its potential ecological footprint. This finding is particularly important for industries involved in pharmaceutical manufacturing, where environmental sustainability is increasingly prioritized.

In conclusion, N-(tert-Butoxycarbonyl)deacetylcolchicine, with its unique chemical structure and versatile properties, continues to be a focal point for scientific research. Its role as both a synthetic intermediate and a potential therapeutic agent underscores its significance in contemporary chemistry and pharmacology. As ongoing studies uncover new insights into its biological activity and synthetic capabilities, this compound is poised to make significant contributions to the development of novel drugs and chemical processes.

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